molecular formula C6H9BrN2 B136457 4-Bromo-1-propyl-1H-pyrazole CAS No. 141302-33-2

4-Bromo-1-propyl-1H-pyrazole

Cat. No.: B136457
CAS No.: 141302-33-2
M. Wt: 189.05 g/mol
InChI Key: AHMASWNKUPTGAT-UHFFFAOYSA-N
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Description

4-Bromo-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structure and Tautomerism :

    • 4-Bromo substituted 1H-pyrazoles, including 4-Bromo-1-propyl-1H-pyrazole, exhibit specific tautomerism in solid states and solutions, as studied through spectroscopy and X-ray crystallography. These findings are crucial for understanding the compound's chemical behavior (Trofimenko et al., 2007).
  • Synthesis Methods :

    • Research has developed methods for synthesizing various derivatives of 4-Bromo-1H-pyrazoles, including this compound, via the Suzuki-Miyaura cross-coupling reaction. This method allows for the synthesis of derivatives with functional groups like hydroxyl, nitro, and amino groups (Ichikawa et al., 2010).
  • Chemical Properties :

    • The preparation and detailed spectroscopic data (e.g., NMR, IR, MS) of derivatives like 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole provide insights into the chemical properties and potential applications of these compounds (Kleizienė et al., 2009).
  • Potential Pharmaceutical Applications :

    • Some studies have investigated the potential pharmaceutical applications of this compound derivatives. For example, certain derivatives have shown notable analgesic, hypotensive, bradycardiac, anti-inflammatory activities, and antimicrobial properties in preclinical models (Bondavalli et al., 1988).
  • Catalytic Applications :

    • The compound has been used in the synthesis of palladium(II) complexes, which have shown potential as catalysts in Suzuki-Miyaura coupling reactions, and as precursors for the synthesis of nano-particles like Pd4Se and PdSe (Sharma et al., 2013).
  • Antibacterial and Antifungal Activities :

    • Research has also focused on synthesizing derivatives of this compound with antibacterial and antifungal activities. This includes studies on their efficacy against various microorganisms compared to standard antibiotics (Pundeer et al., 2013).
  • Antiproliferative Agents :

    • Derivatives of this compound have been synthesized and evaluated as potential antiproliferative agents, particularly in the context of cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds (Ananda et al., 2017).
  • Directed Lithiation :

    • The directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, a derivative, provides a convenient approach to vicinally disubstituted pyrazoles, highlighting the versatility of this compound in synthetic chemistry (Heinisch et al., 1990).

Safety and Hazards

“4-Bromo-1-propyl-1H-pyrazole” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Pyrazole-containing compounds, including “4-Bromo-1-propyl-1H-pyrazole”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Properties

IUPAC Name

4-bromo-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMASWNKUPTGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618921
Record name 4-Bromo-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141302-33-2
Record name 4-Bromo-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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